1,2-Propylene-3,3,3-D3 oxide
Overview
Description
1,2-Propylene-3,3,3-D3 oxide, also known as epoxypropane-D3, is a compound characterized by the presence of three deuterium isotopes in the epoxy group. This compound is primarily used as a precursor in organic synthesis and for labeling compounds. It is also utilized as an internal standard in hydrogen nuclear magnetic resonance spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1,2-Propylene-3,3,3-D3 oxide typically involves the oxidation of 1,2-dichloropropane-D2. This process requires the addition of deuterium oxide (D2O) and an oxidizing agent. The reaction conditions must be strictly controlled, particularly the temperature and the amounts of reagents, to ensure high yield and product purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment to maintain precise control over reaction conditions. This ensures consistent product quality and high efficiency in production .
Chemical Reactions Analysis
Types of Reactions
1,2-Propylene-3,3,3-D3 oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different products.
Reduction: It can be reduced under specific conditions to yield other compounds.
Substitution: The epoxy group can participate in substitution reactions with various reagents
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and other peroxides.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of propylene glycol derivatives, while reduction can yield various alcohols .
Scientific Research Applications
1,2-Propylene-3,3,3-D3 oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a labeling agent.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: Investigated for its potential therapeutic benefits in various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of polymers and as an internal standard in analytical techniques .
Mechanism of Action
The mechanism of action of 1,2-Propylene-3,3,3-D3 oxide involves its interaction with molecular targets through its epoxy group. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biological molecules. These interactions can affect cellular pathways and processes, contributing to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,2-Propylene oxide: Similar in structure but lacks the deuterium isotopes.
1,2-Butylene oxide: Another epoxy compound with a different carbon chain length.
Ethylene oxide: A simpler epoxy compound with a two-carbon chain
Uniqueness
1,2-Propylene-3,3,3-D3 oxide is unique due to the presence of deuterium isotopes, which makes it particularly valuable in labeling studies and as an internal standard in nuclear magnetic resonance spectroscopy. This isotopic labeling provides distinct advantages in tracing and analyzing chemical and biological processes .
Properties
IUPAC Name |
2-(trideuteriomethyl)oxirane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-3-2-4-3/h3H,2H2,1H3/i1D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOHAUXETOMSMM-FIBGUPNXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315730 | |
Record name | Oxirane, methyl-d3- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2245-32-1 | |
Record name | Oxirane, methyl-d3- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2245-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxirane, methyl-d3- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.